2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Description

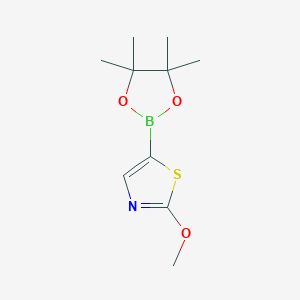

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS: 1312765-17-5) is a boron-containing heterocyclic compound with the molecular formula C₁₀H₁₆BNO₃S and a molecular weight of 241.11 g/mol . Its structure features a thiazole core substituted with a methoxy group (-OCH₃) at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3. This boronate group renders the compound highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds .

Properties

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-6-12-8(13-5)16-7/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPOTMMCXYMAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312765-17-5 | |

| Record name | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The predominant synthetic route to 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves the palladium-catalyzed borylation of a halogenated (typically brominated) 2-methoxy-1,3-thiazole derivative using bis(pinacolato)diboron as the boron source. The reaction is conducted under inert atmosphere conditions, employing potassium acetate as the base, and typically uses 1,4-dioxane or dimethyl sulfoxide (DMSO) as solvents. The reaction temperature ranges from 80°C to 110°C, and reaction times vary from 2 to 16 hours depending on conditions.

Detailed Preparation Procedures

Palladium-Catalyzed Borylation in 1,4-Dioxane

-

- Starting material: 2-bromo-5-methoxy-1,3-thiazole

- Boron source: bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride

- Base: Potassium acetate

- Solvent: 1,4-dioxane

- Temperature: 80°C to 110°C

- Time: 4 to 16 hours

- Atmosphere: Nitrogen or argon inert atmosphere

Procedure Summary:

The bromo-substituted thiazole is combined with bis(pinacolato)diboron, potassium acetate, and the palladium catalyst in 1,4-dioxane. The mixture is degassed and stirred under nitrogen at elevated temperature. After completion, the reaction mixture is filtered, concentrated, and purified by silica gel column chromatography to isolate the boronic ester product.

Borylation in Dimethyl Sulfoxide (DMSO)

-

- Same as above, with DMSO as solvent

- Temperature: 80°C

- Time: 2 to 3 hours

- Catalyst: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct

Procedure Summary:

The reaction mixture containing the bromo-thiazole, bis(pinacolato)diboron, potassium acetate, and palladium catalyst is stirred in anhydrous DMSO under nitrogen at 80°C. After reaction, the mixture is poured into water, extracted with ether or ethyl acetate, washed, dried, and purified by flash chromatography.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Impact on Yield and Purity |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 | Essential for catalytic activity and selectivity |

| Base | Potassium acetate (KOAc) | Facilitates boronate formation |

| Boron Source | Bis(pinacolato)diboron | Provides the boronate ester moiety |

| Solvent | 1,4-Dioxane or DMSO | Influences solubility and reaction kinetics |

| Temperature | 80°C to 110°C | Higher temps accelerate reaction but may affect selectivity |

| Time | 2 to 16 hours | Longer times ensure completion |

| Atmosphere | Nitrogen or argon inert atmosphere | Prevents oxidation and catalyst degradation |

Research Findings and Analytical Data

-

- The product is typically obtained as a yellow solid or oil.

- Characterized by LCMS with retention times around 1.03 to 4.07 minutes depending on chromatographic conditions.

- Mass spectrometry confirms molecular ion at m/z ~277 [M+H]+.

- ^1H NMR spectra show characteristic signals for methoxy group (~3.89 ppm) and pinacol methyl groups (~1.35 ppm).

-

- Reported procedures have been successfully scaled from milligram to multi-gram quantities without loss of yield or purity.

Environmental and Safety Notes:

- Reactions conducted under inert atmosphere to avoid catalyst poisoning.

- Use of non-toxic solvents like 1,4-dioxane and DMSO is common.

- Potassium acetate is a mild base, reducing hazards.

Summary Table of Representative Preparation Examples

| Entry | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Bromo-5-methoxy-1,3-thiazole | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 80 | 16 | 99 | Inert atmosphere, column purified |

| 2 | 2-Bromo-5-methoxy-1,3-thiazole | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 110 | 4 | 66.4 | Shorter time, moderate yield |

| 3 | 2-Bromo-5-methoxy-1,3-thiazole | Pd(dppf)Cl2·CH2Cl2 adduct | KOAc | DMSO | 80 | 2 | High | Faster reaction, efficient |

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: The boronic ester moiety allows for Suzuki-Miyaura coupling reactions, which are useful in forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving a base and a polar solvent.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides yield biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Chemical Synthesis

Boronic Acid Derivatives:

The compound serves as a versatile building block in the synthesis of boronic acid derivatives. Boronic acids are crucial in organic synthesis and medicinal chemistry due to their ability to form covalent bonds with diols and other nucleophiles. The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound in cross-coupling reactions such as Suzuki-Miyaura coupling, which is pivotal for constructing complex organic molecules .

Novel Copolymers:

It is also utilized in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit significant optical and electrochemical properties that are beneficial for applications in organic electronics, such as organic photovoltaics and light-emitting diodes (OLEDs) .

Material Science

Organic Electronics:

The compound's unique structure allows it to be incorporated into materials designed for organic electronics. It has been shown to improve charge transport properties and enhance the stability of organic semiconductors. Research indicates that materials containing this compound can lead to higher efficiency in devices like solar cells and transistors .

Fluorescent Probes:

Due to its photophysical properties, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is being investigated for use as a fluorescent probe in biological imaging. Its ability to selectively bind to specific biomolecules makes it a candidate for tracking cellular processes in real-time .

Pharmaceutical Applications

Drug Development:

The compound's boron-containing structure is advantageous in drug development. Boron compounds have been studied for their potential anti-cancer properties due to their ability to interact with biological systems at the molecular level. Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .

Targeted Therapy:

There is ongoing research into using this compound as part of targeted therapy strategies in cancer treatment. By modifying its structure to enhance selectivity towards cancer cells while minimizing effects on healthy cells, it could serve as a valuable tool in precision medicine .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Organic Electronics | Demonstrated improved efficiency in solar cells when incorporating the compound into the active layer. |

| Study B | Drug Development | Showed cytotoxic effects against breast cancer cell lines with minimal toxicity to normal cells. |

| Study C | Fluorescent Probes | Successfully used in live-cell imaging to track cellular processes with high specificity and low background noise. |

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety is particularly important for its role in coupling reactions, which are facilitated by palladium catalysts . The thiazole ring can also undergo nucleophilic attack, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole-Based Boronate Esters

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

- CAS: 690632-24-7; Molecular Formula: C₁₆H₂₀BNO₂S; Molecular Weight: 301.21 g/mol .

- Structural Differences : Position 4 of the thiazole ring bears a methyl group (-CH₃), and position 2 is substituted with a phenyl group (-C₆H₅).

- However, the methyl group at position 4 may enhance stability by mitigating steric strain .

- Synthetic Yield : Synthesized in 85% yield using optimized lithium-halogen exchange protocols, comparable to methods for the target compound .

2-(1,1-Difluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

- Molecular Formula: C₁₅H₂₂BF₂NO₂S; Molecular Weight: 303.17 g/mol .

- Structural Differences : A 1,1-difluoroethyl group (-CF₂CH₃) replaces the methoxy group at position 2.

- However, hydrolytic stability may be reduced due to fluorine’s inductive effects .

N-(Adamantan-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide

- Molecular Formula: C₂₀H₂₈BNO₃S; Molecular Weight: 381.23 g/mol .

- Structural Differences : A carboxamide-linked adamantane group replaces the methoxy substituent at position 2.

- Impact on Reactivity : The bulky adamantane moiety introduces significant steric hindrance, likely slowing transmetallation steps in cross-coupling. However, this group may improve pharmacokinetic properties in medicinal chemistry applications .

Comparative Analysis of Key Properties

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H23BO3S

- Molecular Weight : 285.25 g/mol

- CAS Number : 2246733-43-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it may function as a kinase inhibitor, impacting pathways involved in cell proliferation and survival.

Biological Activity Overview

The compound exhibits several biological activities which can be summarized as follows:

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of the compound, it was found to significantly inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells while showing minimal effects on non-cancerous MCF10A cells. This selectivity indicates a potential therapeutic window for targeting cancer cells specifically .

Case Study 2: Kinase Interaction

The compound was tested for its ability to inhibit various kinases associated with cancer signaling pathways. It was found to have a competitive inhibition profile against GSK-3β with an IC50 value of approximately 8 nM . This suggests that the compound could be effective in treating cancers characterized by dysregulated GSK-3β activity.

Safety and Toxicology

While the biological activities are promising, safety assessments are critical. According to available data:

Q & A

Basic: What is the optimal synthetic route for 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole, and how is its structure confirmed?

Methodological Answer:

The compound is synthesized via lithiation-borylation. A solution of 2-(trimethylsilyl)-1,3-thiazole in dry THF is cooled to −78°C, treated with n-butyllithium, followed by triisopropylborate. After stirring, pinacol is added, and the pH is adjusted to 5 with acetic acid. The crude product is extracted with cyclohexane. Structural confirmation is achieved via ¹H-NMR (δ = 1.27–1.38 ppm for pinacol methyl groups; aromatic protons at 8.33 and 8.99 ppm) and ¹³C-NMR (84.50 ppm for dioxaborolane carbons). Purity is assessed via TLC and elemental analysis .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

The boronate ester is moisture-sensitive. Store under inert gas (N₂/Ar) at −20°C in airtight containers. Use anhydrous solvents (e.g., THF, DCM) for reactions. Pre-purify via column chromatography under inert conditions. Monitor decomposition by NMR (disappearance of dioxaborolane signals or new B-O stretching bands in IR) .

Advanced: How does the electronic nature of the thiazole ring influence its reactivity in cross-coupling reactions?

Methodological Answer:

The thiazole’s electron-withdrawing nature polarizes the C-B bond, enhancing electrophilicity for Suzuki-Miyaura couplings. However, steric hindrance from the methoxy group may reduce coupling efficiency. Optimize using Pd catalysts (e.g., PdCl₂(dppf)) with electron-rich ligands to stabilize the transition state. Solvent choice (DMSO or DMF) improves solubility of boronates .

Advanced: What strategies mitigate competing pathways during functionalization of the thiazole ring?

Methodological Answer:

The methoxy group at position 2 directs electrophilic substitution to position 5 (meta to boron). For C-H activation, use directing groups (e.g., amides) or ligands (e.g., anionic ligands in Ir-catalyzed borylation) to override inherent regioselectivity. Control reaction temperature (<80°C) to suppress protodeboronation .

Advanced: How is this compound utilized in designing optoelectronic materials?

Methodological Answer:

The boronate serves as a building block for π-conjugated systems in OLEDs. For example, Suzuki coupling with aryl halides forms emissive layers. Pair with electron-transport moieties (e.g., phenoxazine) to enhance charge mobility. Characterize photoluminescence quantum yield (PLQY) and thermal stability via DSC/TGA .

Basic: What analytical techniques validate purity and structural integrity beyond NMR?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−CO₂CH₃]⁻ fragments).

- X-ray Crystallography: Resolve crystal packing using SHELX programs (e.g., SHELXL for refinement).

- HPLC: Monitor purity with C18 columns and UV detection (λ = 254 nm) .

Advanced: How does solvent polarity affect catalytic efficiency in Miyaura-Suyuki reactions involving this compound?

Methodological Answer:

Polar aprotic solvents (DMSO, DMF) stabilize Pd intermediates, accelerating oxidative addition. However, they may solubilize boronate byproducts, complicating purification. Mixed solvent systems (e.g., THF/H₂O with Na₂CO₃) balance reactivity and workup. For air-sensitive conditions, use degassed dioxane with CsF as a base .

Advanced: What computational methods predict the compound’s reactivity in catalytic cycles?

Methodological Answer:

Density Functional Theory (DFT) calculates transition-state energies for C-B bond activation. Parameters:

- Basis set: B3LYP/6-31G(d) for geometry optimization.

- Solvent effects: PCM model for THF.

- Analyze Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data .

Basic: How is protodeboronation minimized during storage or reaction?

Methodological Answer:

- Avoid protic solvents (e.g., MeOH) and acidic conditions.

- Add stabilizers (e.g., KHF₂) to sequester free boronic acid.

- Use low temperatures (0–25°C) during reactions. Monitor via ¹¹B-NMR for B(OH)₂ formation (~30 ppm) .

Advanced: What are the challenges in synthesizing derivatives via C-H functionalization, and how are they addressed?

Methodological Answer:

Challenges include regioselectivity and catalyst poisoning by the thiazole’s sulfur. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.